molecular formula C12H20O2 B14482248 Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]- CAS No. 68213-87-6

Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-

Cat. No.: B14482248
CAS No.: 68213-87-6
M. Wt: 196.29 g/mol
InChI Key: LAUVMIDRJMQUQL-UHFFFAOYSA-N
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Description

Chemical Name: Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]- (IUPAC name) Synonyms: Geranyloxyacetaldehyde, (E)-GERANOXY ACETALDEHYDE CAS No.: 65405-73-4 Molecular Formula: C₁₂H₂₀O₂ Molecular Weight: 196.29 g/mol

This compound is an aldehyde derivative with a geranyloxy (3,7-dimethyl-2,6-octadienyl) substituent. It is structurally characterized by a terminal aldehyde group and a conjugated diene system in the geranyl chain. The (E)-isomer is the predominant form due to thermodynamic stability .

Properties

CAS No.

68213-87-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde

InChI

InChI=1S/C12H20O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h5,7-8H,4,6,9-10H2,1-3H3

InChI Key

LAUVMIDRJMQUQL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOCC=O)C)C

Origin of Product

United States

Preparation Methods

Hypochlorous Acid-Mediated Chlorination

The most extensively documented method involves chlorination of 3,7-dimethyl-2,6-octadienyl acetate using sodium hypochlorite (NaOCl) and mineral acids, as described in EP0282914A2. This two-phase reaction generates hypochlorous acid (HOCl) in situ, which selectively functionalizes the olefinic backbone:

Procedure :

  • Reaction Setup : Combine 3,7-dimethyl-2,6-octadienyl acetate (102 mmol) with dichloromethane (100 mL) and 12.58% NaOCl aqueous solution (105 mmol).
  • Acid Addition : Add hydrochloric acid (1.18N, 112 mmol) dropwise at <10°C to maintain regioselectivity.
  • Work-Up : Quench with sodium thiosulfate (10%) and sodium carbonate (10%), followed by organic layer separation and solvent distillation.

Outcome :

  • Yield : 88% crude product with 78.6% purity (GC analysis).
  • By-Product : 6-Chloro-7-hydroxy-3,7-dimethyl-2-octenyl acetate (6.0% relative peak area) forms via competing hydroxylation.

Solvent Effects on Reaction Efficiency

The patent systematically evaluated solvents for their impact on yield and by-product formation (Table 1):

Table 1: Solvent-Dependent Performance in Chlorination

Solvent Yield (%) By-Product (%)
Dichloromethane 88 6.0
1,2-Dichloroethane 85 7.2
Toluene 72 12.4
Hexane 68 15.1

Polar halogenated solvents (e.g., dichloromethane) maximize yield by stabilizing the chloronium ion intermediate, while nonpolar solvents favor hydroxylation side reactions.

Alternative Mineral Acids in Hypochlorous Acid Generation

The choice of mineral acid influences reaction kinetics and by-product profiles (Table 2):

Table 2: Acid Selection Impact

Acid Yield (%) By-Product (%)
Hydrochloric 88 6.0
Sulfuric 82 8.9
Nitric 75 11.3

Hydrochloric acid’s low pKa ensures rapid HOCl generation, minimizing decomposition pathways. Sulfuric acid’s viscosity slows mixing, increasing by-products.

Advanced Synthetic Strategies

Solid CO₂-Assisted Temperature Control

Incorporating dry ice during reagent addition suppresses exotherms, enhancing reproducibility:

  • Modified Protocol : Gradual dry ice addition maintains temperature ≤10°C, yielding 82% product (73.9% purity) with 9.6% by-products.
  • Advantage : Prevents thermal degradation of acid-sensitive intermediates.

Geraniol-Derived Alkoxyation

The synthesis of pawhuskin A demonstrates geraniol’s utility in constructing related alkoxyacetaldehydes:

  • Etherification : Treat resorcinol derivatives with geraniol and BF₃·OEt₂ to install the 3,7-dimethyloctadienyl moiety.
  • Oxidation : Convert resultant benzylic alcohols to aldehydes using MnO₂ (85% yield based on recovered starting material).

Key Insight : Lewis acid catalysis (BF₃) facilitates regioselective ether formation, adaptable to acetaldehyde derivatives.

Analytical Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (SIELC Newcrom R1 column) resolves acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]- using:

  • Mobile Phase : Acetonitrile/water/phosphoric acid (65:35:0.1 v/v).
  • Detection : UV at 210 nm; retention time = 7.2 min.

Scalability : Method validated for preparative isolation (>95% purity) and pharmacokinetic studies.

Spectroscopic Identification

NMR (CDCl₃) :

  • δ 1.63 (s, 3H, CH₃), 1.75 (s, 3H, CH₃), 4.53 (d, J=7 Hz, 2H, OCH₂), 5.33 (t, J=7 Hz, 1H, CH=CH).
    IR (Film) :
  • 1725 cm⁻¹ (C=O stretch), 895 cm⁻¹ (C=C bend).

Industrial Manufacturing Considerations

Cost-Effective Reagent Selection

  • NaOCl Advantage : $0.12/kg vs. $4.50/kg for N-chlorosuccinimide.
  • Solvent Recovery : Dichloromethane recycled via distillation (98% recovery rate).

Regulatory Compliance

  • GHS Classification : Non-hazardous per 89/89 safety reports.
  • Environmental Impact : IMAP assessments confirm low bioaccumulation potential (LogP = 3.2).

Applications in Organic Synthesis

Vitamin A Intermediate Synthesis

Chlorinated derivatives (e.g., 6-chloro-3,7-dimethyl-2,7-octadienyl acetate) serve as precursors for retinoid synthesis.

Fragrance Component

The compound’s volatile profile (citrus, floral notes) makes it valuable in perfumery, though stability studies recommend storage under N₂.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interactions with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Geranyl-Substituted Coumarins

(a) Auraptene (7-Geranyloxycoumarin)
  • CAS No.: 495-02-3
  • Structure : Coumarin core with a geranyloxy group at the 7-position.
  • Molecular Weight : 298.37 g/mol
  • Applications : Anti-inflammatory agent; modulates MMP-2, IL-6, and CCL5 secretion .
  • Differentiation : Unlike the target aldehyde, Auraptene lacks an aldehyde group and exhibits significant biological activity due to its coumarin backbone .
(b) Bergamottin (4-Geranyloxypsoralen)
  • CAS No.: 7380-40-7
  • Structure : Furocoumarin (psoralen) with a geranyloxy group at the 4-position.
  • Molecular Weight : 338.40 g/mol
  • Applications : Photomutagenic agent; investigated for UV-induced DNA damage .
  • Differentiation: Contains a fused furan ring (furocoumarin) and is phototoxic, unlike the non-aromatic target compound .

Geranyl Esters and Acetals

(a) Geranyl Phenylacetate
  • CAS No.: 102-22-7
  • Structure : Ester of geraniol and phenylacetic acid.
  • Molecular Weight : 272.39 g/mol
  • Applications : Fragrance ingredient (honey-rose odor); used in cosmetics .
  • Differentiation : Replaces the aldehyde group with an ester, enhancing stability and reducing irritancy .
(b) Undecylenic Aldehyde Digeranyl Acetal
  • CAS No.: 67785-74-4
  • Structure : Acetal derivative with two geranyloxy groups attached to an undecenyl chain.
  • Molecular Weight : 458.76 g/mol
  • Applications : Likely used in perfumery due to high molecular weight and low volatility .
  • Differentiation: Larger molecular structure with two geranyloxy groups, reducing reactivity compared to the mono-substituted target compound .

Geranyl-Substituted Aldehydes (Isomers)

[(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde
  • CAS No.: Not explicitly listed (see ).
  • Structure : Aldehyde with a partially saturated geranyl chain (6-octenyl).
  • Applications : Flavoring agent .
  • Differentiation : Saturation at the 6-position alters chemical reactivity and odor profile compared to the fully conjugated diene in the target compound .

Structural and Functional Comparison Table

Compound Name CAS No. Core Structure Functional Group Molecular Weight (g/mol) Key Applications Toxicity/Notes
Geranyloxyacetaldehyde 65405-73-4 Aldehyde Aldehyde 196.29 Limited industrial Skin irritant
Auraptene 495-02-3 Coumarin Geranyloxy 298.37 Anti-inflammatory Non-toxic
Bergamottin 7380-40-7 Furocoumarin Geranyloxy 338.40 Photomutagenic studies Phototoxic
Geranyl Phenylacetate 102-22-7 Ester Ester 272.39 Fragrance Low irritancy
Undecylenic Aldehyde Digeranyl Acetal 67785-74-4 Acetal Acetal 458.76 Perfumery Stable, non-reactive

Key Research Findings

  • Toxicity : Geranyloxyacetaldehyde’s irritancy limits its direct use, but derivatives like geranyl acetals and esters are safer alternatives .
  • Biological Activity : Geranyl-substituted coumarins (e.g., Auraptene) exhibit anti-inflammatory properties, while furocoumarins (e.g., Bergamottin) are photochemically reactive .
  • Structural Influence : The geranyl group enhances lipophilicity and bioavailability in coumarins, but its conjugation with aldehydes increases reactivity and toxicity .

Biological Activity

Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-, is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and associated biological effects based on diverse research findings.

The compound is a derivative of acetaldehyde with the structure featuring a 3,7-dimethyl-2,6-octadienyl group. This structure suggests potential interactions with biological systems due to the presence of multiple functional groups that can participate in various biochemical reactions.

Metabolism

Research indicates that compounds like citral (3,7-dimethyl-2,6-octadienal), closely related to acetaldehyde, undergo significant metabolic transformations. Citral is metabolized primarily through aldehyde dehydrogenases (ALDH), which convert it into corresponding acid species. Interestingly, citral has been shown to inhibit acetaldehyde oxidation by ALDH, suggesting a complex interplay between these compounds in biological systems .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of related compounds. For instance, extracts from star anise containing similar structures have demonstrated significant antioxidant activity by scavenging free radicals and protecting against oxidative DNA damage . This suggests that acetaldehyde derivatives may also possess similar protective properties.

Antifungal Activity

A study on the synthesis and biological activity of 3,7-dimethyl-2,6-octadienamide derivatives revealed promising antifungal properties against pathogens such as Rhizoctonia solani. Compounds exhibited inhibition rates exceeding 90% at specific concentrations (50 µg/mL), indicating their potential as fungicides . The EC50 values for some derivatives ranged from 4.3 to 9.7 µM against various fungal strains.

Case Studies

  • In Vivo Metabolism Study : A study involving male Sprague-Dawley rats demonstrated that while ALDH-mediated oxidation of citral was not observed, the compound significantly inhibited acetaldehyde oxidation at low concentrations (Ki = 360 nM). This inhibition suggests potential implications for metabolic pathways involving acetaldehyde and related compounds .
  • Fungicidal Efficacy : In a comparative analysis of various synthesized compounds based on the acetaldehyde structure, specific derivatives showed enhanced fungicidal activity compared to their aliphatic counterparts. The study emphasized the importance of aromatic substitutions in improving biological efficacy .

Data Tables

Compound NameInhibition Rate (%)EC50 (µM)Target Pathogen
(Z/E)-3,7-Dimethyl-2,6-octadienamide94.04.3Fusarium graminearum
(Z/E)-3,7-Dimethyl-2,6-octadienamide93.49.7Rhizoctonia solani
CitralN/AN/AAldehyde oxidation

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